molecular formula C6H13NO2 B1641896 (S)-propyl 2-aminopropanoate

(S)-propyl 2-aminopropanoate

Cat. No.: B1641896
M. Wt: 131.17 g/mol
InChI Key: GSMUZACKUHJQDP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-propyl 2-aminopropanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propyl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

GSMUZACKUHJQDP-YFKPBYRVSA-N

SMILES

CCCOC(=O)C(C)N

Isomeric SMILES

CCCOC(=O)[C@H](C)N

Canonical SMILES

CCCOC(=O)C(C)N

sequence

A

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, regenerating (S)-2-aminopropanoic acid and propanol.

Acidic Hydrolysis :

  • Conditions : Strong mineral acids (e.g., HCl) and heat.

  • Products : (S)-2-aminopropanoic acid (L-alanine) and propanol.

Basic Hydrolysis :

  • Conditions : Strong bases (e.g., NaOH) and heat.

  • Products : Sodium salt of (S)-2-aminopropanoic acid and propyl alcohol.

Enzymatic and Biochemical Interactions

As a chiral amino acid derivative, (S)-propyl 2-aminopropanoate interacts with stereospecific enzymes in biological systems. The amino group (-NH₂) and ester group (-COOR) enable participation in metabolic pathways, such as peptide bond formation or receptor interactions .

Key Mechanistic Insights :

  • The compound may act as a substrate in enzymatic reactions, influencing neurotransmitter systems or metabolic pathways.

  • Its stereospecificity allows selective binding to enzymes, potentially modulating enzymatic activity .

Other Potential Reactions

Reaction TypeDetails
Nucleophilic Reactions The amino group can engage in condensation or substitution reactions (e.g., amide formation).
Esterification with Other Alcohols While propyl ester is primary, derivatives with other alcohols (e.g., methyl, ethyl) are possible via analogous esterification .
Derivatization Reacts with carbon disulfide or Michael acceptors under specific conditions (observed in related compounds) .

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